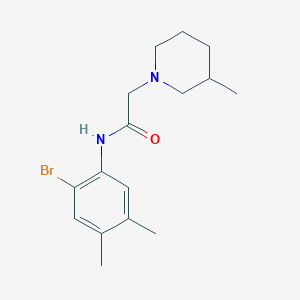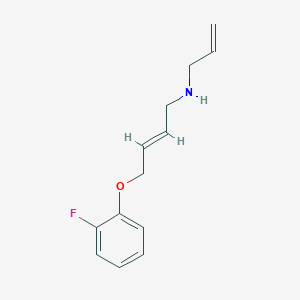![molecular formula C16H25N3O4S B4440752 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440752.png)
1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor of gamma-secretase. It is widely used in scientific research as a tool to study the role of gamma-secretase in various physiological and pathological processes.
Mécanisme D'action
1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide inhibits gamma-secretase activity by binding to the active site of the enzyme. This prevents the cleavage of transmembrane proteins, including APP, Notch, and ErbB4. As a result, the processing of these proteins is altered, leading to changes in cellular processes.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the processing of APP, leading to a decrease in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has also been shown to inhibit the processing of Notch, leading to a decrease in the production of Notch intracellular domain (NICD), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in various physiological and pathological processes. It is also relatively easy to use, and its effects can be easily measured using various assays.
However, 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in water, which can make it difficult to use in some assays.
Orientations Futures
There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide in scientific research. One direction is to study the role of gamma-secretase in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another direction is to develop more potent and specific inhibitors of gamma-secretase that can be used as potential therapeutics for various diseases. Finally, the use of 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide in combination with other inhibitors or therapeutics may have synergistic effects and improve the efficacy of treatment.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide is widely used in scientific research as a tool to study the role of gamma-secretase in various physiological and pathological processes. Gamma-secretase is an enzyme complex that cleaves various transmembrane proteins, including amyloid precursor protein (APP), Notch, and ErbB4. The cleavage of these proteins by gamma-secretase plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-23-15-8-6-5-7-14(15)17-16(20)13-9-11-19(12-10-13)24(21,22)18(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGHYQACAKKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)


![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)



![N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440744.png)

![7,10-dimethyl-9-(4-morpholinylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4440766.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B4440775.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)